molecular formula C8H13ClN2 B12891136 4-(Chloromethyl)-1-isobutyl-1h-pyrazole

4-(Chloromethyl)-1-isobutyl-1h-pyrazole

Cat. No.: B12891136
M. Wt: 172.65 g/mol
InChI Key: JNNSXNYDXVAETI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-isobutyl-1h-pyrazole: is a heterocyclic organic compound containing a pyrazole ring substituted with a chloromethyl group at the 4-position and an isobutyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-isobutyl-1h-pyrazole typically involves the reaction of 1-isobutyl-1h-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-isobutyl-1h-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as azides, thiocyanates, alcohols, and ketones.

Scientific Research Applications

Chemistry: 4-(Chloromethyl)-1-isobutyl-1h-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pyrazole-based ligands and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be modified to produce derivatives with antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-isobutyl-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. The isobutyl group may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

    4-(Bromomethyl)-1-isobutyl-1h-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-methyl-1h-pyrazole: Similar structure but with a methyl group instead of an isobutyl group.

    4-(Chloromethyl)-1-phenyl-1h-pyrazole: Similar structure but with a phenyl group instead of an isobutyl group.

Uniqueness: 4-(Chloromethyl)-1-isobutyl-1h-pyrazole is unique due to the presence of both the chloromethyl and isobutyl groups, which confer specific reactivity and properties. The isobutyl group provides steric hindrance and hydrophobicity, while the chloromethyl group offers a reactive site for further chemical modifications.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNSXNYDXVAETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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